molecular formula C16H13F2N3O B1425518 (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime CAS No. 929974-00-5

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime

Cat. No.: B1425518
CAS No.: 929974-00-5
M. Wt: 301.29 g/mol
InChI Key: UZKNCWWTXPZHJE-UHFFFAOYSA-N
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Description

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a phenylethanone moiety, and an oxime functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions

The phenylethanone moiety is then attached via a Friedel-Crafts acylation reaction, using acetophenone and a Lewis acid catalyst like aluminum chloride. Finally, the oxime functional group is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Nitrile oxides: from oxidation.

    Amines: from reduction.

    Substituted benzimidazoles: from electrophilic aromatic substitution.

Scientific Research Applications

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The difluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxime group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-[1-(trifluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime
  • (1Z)-2-[1-(methyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime
  • (1Z)-2-[1-(chloromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime

Uniqueness

Compared to its analogs, (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime offers a unique combination of structural features that enhance its chemical reactivity and biological activity. The presence of the difluoromethyl group provides a balance between hydrophilicity and lipophilicity, making it more versatile in various applications.

Biological Activity

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime is a compound that has attracted attention in the fields of medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, a phenylethanone moiety, and an oxime functional group, contributing to its diverse biological activities. Its molecular formula is C16H13F2N3OC_{16}H_{13}F_{2}N_{3}O, and it has a molecular weight of 303.29 g/mol.

PropertyValue
IUPAC NameN-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine
InChI KeyUZKNCWWTXPZHJE-UHFFFAOYSA-N
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole ring structure allows it to mimic natural substrates, facilitating binding to active sites and potentially inhibiting enzyme activity. The difluoromethyl group enhances lipophilicity, improving cellular permeability, while the oxime group can form hydrogen bonds with amino acids in target proteins, stabilizing the compound-enzyme complex.

Anticancer Activity

Benzimidazole derivatives are known for their anticancer properties. For instance, some studies have demonstrated that benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways. The potential of this compound in cancer therapy warrants further investigation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in preliminary studies. For example, it may act as a competitive inhibitor for enzymes involved in metabolic pathways. This property could be leveraged for therapeutic applications targeting metabolic disorders or infections.

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives, providing insights into the potential applications of this compound:

  • Antitubercular Activity : A study published in "Letters in Drug Design & Discovery" examined various oxime derivatives for their antitubercular activity against Mycobacterium tuberculosis. While specific data on the target compound were not provided, related compounds exhibited moderate activity, suggesting a potential avenue for further exploration .
  • Antifungal Activity : Research into similar oxime derivatives has shown promising antifungal properties. A review highlighted that certain oxime ethers demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger, indicating that this compound could possess similar effects .
  • Structural Activity Relationship : Studies focusing on structural modifications of benzimidazole derivatives have provided insights into how variations in chemical structure can influence biological activity. Such research emphasizes the importance of optimizing the chemical structure of this compound for enhanced efficacy .

Properties

IUPAC Name

N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-16(18)21-14-9-5-4-8-12(14)19-15(21)10-13(20-22)11-6-2-1-3-7-11/h1-9,16,22H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNCWWTXPZHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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